molecular formula C16H19N5O6S2 B2922684 3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1448047-81-1

3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

カタログ番号: B2922684
CAS番号: 1448047-81-1
分子量: 441.48
InChIキー: KVLUMLJZOOXDTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a 1,2,4-triazole system linked via a sulfonyl group to a piperidine scaffold, which is further connected to a benzo[d]oxazol-2(3H)-one moiety. The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of pharmacological activities . Piperidine derivatives are fundamental building blocks in the development of biologically active molecules and are frequently explored in the synthesis of potential therapeutic agents . The strategic incorporation of dual sulfonyl groups is anticipated to influence the molecule's physicochemical properties, membrane permeability, and its ability to interact with biological targets. Recent scientific literature highlights the significant research interest in 1,2,4-triazole and piperidine-containing compounds for their potential as inhibitors of clinically relevant enzymes. For instance, derivatives featuring the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine motif have been rationally designed and synthesized as potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), a promising target for cancer therapy . Similarly, other piperidinyl heterocycles have been investigated as inhibitors of epigenetic targets like NSD2 for application in oncology . This compound is intended for research applications only, including use as a key intermediate in organic synthesis, a candidate for high-throughput screening in assay development, and a structural template for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Researchers can utilize this complex molecule to probe novel biological pathways and develop new therapeutic strategies for various diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

特性

IUPAC Name

3-methyl-5-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6S2/c1-19-10-17-18-15(19)28(23,24)11-5-7-21(8-6-11)29(25,26)12-3-4-14-13(9-12)20(2)16(22)27-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLUMLJZOOXDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a triazole and sulfonamide. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound can be characterized by its structural components:

  • Triazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Piperidine Moiety : Often associated with anesthetic effects and various therapeutic applications.
  • Sulfonamide Group : Exhibits significant antibacterial activity and enzyme inhibition.

Antibacterial Activity

Research indicates that compounds containing triazole and sulfonamide functionalities exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL . The presence of electron-withdrawing groups on the aromatic rings enhances their antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus4
Compound BE. coli10
Compound CB. subtilis10

Antifungal Activity

Compounds similar to the target molecule have also shown antifungal activity. Studies have reported that certain triazole derivatives possess strong antifungal effects against pathogens like Candida albicans. The mechanism often involves the inhibition of ergosterol biosynthesis, critical for fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of triazole-based compounds has been explored in various studies. For example, triazole derivatives have been evaluated against multiple cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's sulfonamide component suggests potential as an enzyme inhibitor. Notably, sulfonamides are recognized for their ability to inhibit carbonic anhydrase and urease enzymes. Recent studies have highlighted several synthesized compounds with IC50 values indicating strong inhibitory activity against urease (e.g., as low as 0.63 µM), suggesting that the target compound may similarly exhibit potent enzyme inhibition .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of similar triazole derivatives often involves multi-step reactions starting from simple precursors like benzoic acid. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds .
  • Biological Screening : A series of synthesized triazole derivatives underwent biological screening against various pathogenic strains. Compounds exhibiting significant antibacterial activity were further analyzed for their binding affinity to bovine serum albumin (BSA), indicating a potential pharmacokinetic advantage in drug formulation .
  • Structure-Activity Relationship (SAR) : Studies examining SAR reveal that modifications in substituents on the aromatic rings significantly influence biological activity. Electron-withdrawing groups enhance antibacterial efficacy while maintaining low toxicity profiles .

類似化合物との比較

Structural Analogues and Key Features

The following table compares the target compound with structurally related molecules from literature:

Compound Name (Core Structure) Key Substituents Sulfonyl Groups Molecular Weight Functional Implications References
Target Compound (Benzo[d]oxazol-2-one) 3-methyl; dual sulfonyl-piperidine-4-methyltriazolyl 2 ~506.5* Enhanced polarity, potential enzyme inhibition
(1H-1,2,4-triazol-5-one) 1-methyl-4-phenyl; piperidin-3-yl-(2-methoxy-5-methylphenyl)sulfonyl 1 Not reported Moderate lipophilicity; aryl sulfonyl group
(2,4-dihydro-3H-triazol-3-one) 4-methoxybenzyl; piperidin-4-yl-(3-methylbenzoyl) 0 406.5 Reduced solubility; benzoyl for hydrophobic binding
b (2,4-dihydro-3H-triazol-3-one) Dioxolane-linked triazolylmethyl; piperazine; dichlorophenyl 0 Not reported Rigid dioxolane spacer; dichlorophenyl for halogen bonding
(Pyridin-2-one) Triazolyl; trifluoromethylbenzyl 0 Not reported Fluorophilic interactions; pyridinone core

*Calculated based on molecular formula.

Functional and Pharmacokinetic Implications

Sulfonyl Groups

The target compound’s dual sulfonyl groups distinguish it from analogues like (one sulfonyl) and (none). However, excessive polarity may reduce blood-brain barrier penetration, limiting central nervous system applications.

Heterocyclic Cores
  • Benzo[d]oxazol-2-one (Target): The oxazolone core is electron-deficient, favoring interactions with nucleophilic residues (e.g., serine in proteases).
  • Pyridinone (): Aromatic and basic, pyridinone supports metal coordination and pH-dependent solubility .
Piperidine vs. Piperazine

The target’s piperidine ring is less basic than piperazine (b), which may reduce off-target interactions with cationic binding pockets. Piperidine’s flexibility allows adaptive conformations in enzyme active sites.

Triazole Substituents

The 4-methyl-1,2,4-triazol-3-yl group in the target offers metabolic stability compared to ’s unsubstituted triazole. Methylation minimizes oxidative degradation, a common issue in drug development .

Environmental and Regulatory Considerations

The lumping strategy () groups structurally similar compounds for environmental modeling . The target’s sulfonyl groups may classify it with persistent organic pollutants, necessitating detailed toxicity studies akin to –8’s TRI revisions for zinc and lead compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。